Sitagliptin N-Sulfate (sodium salt) is a pharmacologically active compound derived from sitagliptin, which is primarily used in the treatment of type 2 diabetes mellitus. Sitagliptin functions as a dipeptidyl peptidase-4 inhibitor, enhancing the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels in the bloodstream.
Sitagliptin was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2006. The sodium salt form is often utilized for its improved solubility and stability in pharmaceutical formulations.
Sitagliptin N-Sulfate (sodium salt) is classified as:
The synthesis of Sitagliptin N-Sulfate typically involves several chemical reactions starting from simple amino acids or their derivatives. The following are common steps in its synthesis:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
The molecular formula for Sitagliptin N-Sulfate (sodium salt) can be represented as C16H21N5O3SNa. The compound features several functional groups, including:
Sitagliptin N-Sulfate can undergo various chemical reactions typical for amines and sulfates:
Understanding these reactions is crucial for optimizing formulation strategies in drug development.
Sitagliptin N-Sulfate acts primarily by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This mechanism results in:
Clinical studies have shown that sitagliptin effectively lowers HbA1c levels in patients with type 2 diabetes when used alone or in combination with other antidiabetic medications.
Sitagliptin N-Sulfate (sodium salt) is primarily used in:
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 2361643-62-9